"2,2-Bis-(4-cyanatophenyl)propane chemical structure and properties"
"2,2-Bis-(4-cyanatophenyl)propane chemical structure and properties"
An In-Depth Technical Guide to 2,2-Bis-(4-cyanatophenyl)propane: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,2-bis(4-cyanatophenyl)propane, a key monomer in the field of high-performance thermosetting polymers. Commonly known as Bisphenol A dicyanate (BADCy), this compound is the foundation for polycyanurate resins, which are prized for their exceptional thermal stability, superior electrical insulating properties, and robust mechanical performance. This document delves into the monomer's chemical structure, synthesis, and fundamental properties. It further explores its critical polymerization mechanism—polycyclotrimerization—and the characteristics of the resulting polycyanurate network. Detailed experimental protocols, structure-property relationships, and key applications in the aerospace, electronics, and automotive sectors are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile material.
Introduction to 2,2-Bis-(4-cyanatophenyl)propane (BADCy)
2,2-Bis-(4-cyanatophenyl)propane is an aromatic cyanate ester monomer that serves as a critical building block for high-performance polycyanurate thermosetting plastics.[1][2] Its molecular structure, derived from bisphenol A, features two reactive cyanate (-OCN) functional groups.[3][4] These groups are the cornerstone of its unique polymerization chemistry, which allows for the formation of a highly cross-linked, thermally stable network of triazine rings.[1][5] This unique structure imparts a combination of desirable properties not commonly found in other thermosets like epoxies or bismaleimides, making BADCy-based resins indispensable in demanding, high-tech applications.[6][7]
Table 1: Core Identification and Physical Properties of BADCy Monomer
| Identifier/Property | Value | Reference(s) |
| CAS Number | 1156-51-0 | [3][8] |
| IUPAC Name | [4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | [3][9] |
| Synonyms | Bisphenol A dicyanate, BADCy, 4,4'-Isopropylidenebis(cyanatobenzene) | [3][4][10] |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [3][11] |
| Molecular Weight | 278.31 g/mol | [3][11] |
| Appearance | White to off-white crystalline solid/powder | [4][10] |
| Melting Point | ~80 °C (176 °F) | [3][12] |
| Boiling Point (Predicted) | ~391 °C (736 °F) | [3][13] |
| Solubility | Soluble in solvents like methyl ethyl ketone (MEK) and acetone.[3][14] | [3][14] |
Synthesis of 2,2-Bis-(4-cyanatophenyl)propane
The primary and most common method for synthesizing BADCy is through the reaction of bisphenol A with a cyanogen halide, typically cyanogen bromide (BrCN), in the presence of a base such as triethylamine.[1] This reaction, known as cyanate esterification, is typically carried out in an anhydrous organic solvent like acetone or methyl ethyl ketone to facilitate the reaction and product purification.[1]
The causality behind this choice is rooted in the reaction mechanism. The base, triethylamine, deprotonates the hydroxyl groups of bisphenol A, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of the cyanogen bromide, displacing the bromide ion and forming the cyanate ester group. The use of anhydrous conditions is critical to prevent the hydrolysis of the cyanogen halide and the cyanate ester product, which would otherwise lead to undesired byproducts and reduced yield.
Representative Experimental Protocol: Synthesis of BADCy
-
Objective: To synthesize 2,2-bis(4-cyanatophenyl)propane from bisphenol A and cyanogen bromide.
-
Materials:
-
4,4'-isopropylidenediphenol (Bisphenol A)
-
Cyanogen bromide (BrCN)
-
Triethylamine (TEA)
-
Anhydrous Acetone
-
Deionized water
-
-
Procedure:
-
Reactor Setup: A reactor is charged with bisphenol A, cyanogen bromide, and anhydrous acetone under a nitrogen atmosphere to maintain inert conditions.[15]
-
Cooling: The stirred solution is cooled to approximately -5 °C. This low temperature is crucial for controlling the exothermic reaction and minimizing side reactions.[15]
-
Base Addition: Triethylamine is added dropwise to the cooled solution over a period of 60 minutes, ensuring the reaction temperature is maintained between -5 and -3 °C.[15] Slow addition prevents a rapid temperature increase that could compromise product purity.
-
Reaction: After the addition of triethylamine is complete, the mixture is stirred for an additional 25-30 minutes at the same low temperature to ensure the reaction goes to completion.[15]
-
Precipitation: The reaction mixture is then poured into a large volume of deionized water. This step causes the organic product, BADCy, to precipitate out of the aqueous solution while the triethylamine hydrobromide salt remains dissolved.[15]
-
Purification: The precipitated solid is collected, washed, and can be further purified, for example, by recrystallization from a suitable solvent to yield a high-purity crystalline product.
-
Drying and Characterization: The final product is dried under vacuum. The structure is typically confirmed via infrared spectroscopy, observing the appearance of the characteristic cyanate absorption peak and the disappearance of the phenolic hydroxyl peak.[15]
-
Polymerization: The Polycyclotrimerization Reaction
The transformation of BADCy monomer into a high-performance thermoset polymer occurs via a unique addition polymerization reaction known as polycyclotrimerization.[5][16] When heated, or in the presence of specific catalysts (e.g., metal acetylacetonates, metal octoates), the cyanate ester groups (-OCN) react with each other in groups of three.[17][18] This process forms highly stable, six-membered triazine rings, creating a dense, three-dimensional polycyanurate network.[1][6]
The key advantage of this mechanism is that it is an addition reaction, meaning no volatile byproducts are released during cure.[19] This is a significant advantage over condensation resins like phenolics, as it prevents the formation of voids in the final composite part, ensuring superior structural integrity. The resulting cross-linked structure is exceptionally robust, underpinning the material's high thermal stability and mechanical strength.[13]
Caption: Polycyclotrimerization of BADCy to form a polycyanurate network.
Properties of Cured Polycyanurate Resins
The polycyanurate resins derived from BADCy exhibit a compelling portfolio of properties that make them superior to many traditional thermosets, particularly epoxies, in several key areas.[6][20]
Table 2: Comparative Properties of Cured BADCy Resin vs. Standard Epoxy
| Property | Cured BADCy Polycyanurate | Standard Epoxy Resin | Significance & Causality |
| Glass Transition Temp. (Tg) | > 250 °C (can approach 400°C post-cure) | 120 - 180 °C | The dense, stable triazine ring network restricts polymer chain movement, leading to exceptionally high thermal stability.[6][13] |
| Dielectric Constant (1 MHz) | Low (~2.6 - 3.2) | Higher (~3.5 - 4.5) | The low polarity of the polycyanurate network makes it an excellent electrical insulator, ideal for high-frequency electronics.[6][13] |
| Moisture Absorption | Very Low (< 1%) | Higher (can be > 2%) | The hydrophobic nature of the network minimizes water uptake, ensuring stable electrical and mechanical properties in humid environments.[6][21] |
| Mechanical Strength | High Strength & Stiffness | High Strength, often more brittle | Offers a better balance of strength and toughness compared to many epoxy systems.[6][22] |
| Outgassing | Very Low | Varies, can be higher | The stable chemical structure is crucial for applications in vacuum environments, such as in space, to prevent contamination of sensitive equipment.[21][23] |
| Chemical Resistance | Excellent | Good | The highly cross-linked structure provides robust resistance against a wide range of chemicals and solvents.[20] |
Key Applications
The unique combination of high-temperature performance, electrical insulation, and low moisture absorption makes BADCy-based polymers essential materials in several advanced industries.
Aerospace and Space Systems
Cyanate ester composites are extensively used in the aerospace industry for manufacturing lightweight, high-strength structural components.[2][24] Their low outgassing and resistance to the extreme temperatures and radiation of space make them ideal for satellite structures, antenna reflectors, and other spacecraft components.[21][23] In aviation, they are used for primary and secondary structures where high service temperatures and durability are critical.[24]
Electronics and Telecommunications
The low dielectric constant and low signal loss of polycyanurate resins are critical for the production of high-performance printed circuit boards (PCBs) used in high-frequency applications.[3][13] They serve as the matrix resin for laminates that require stable electrical properties and dimensional stability, especially during solder reflow processes.[7] They are also used in semiconductor encapsulation and as adhesives for electronic packaging.[13]
Adhesives and Coatings
As a base for high-performance structural adhesives, cyanate esters provide bonding solutions that outperform epoxies in high-temperature and chemically aggressive environments.[7][20] These adhesives are used to bond composite structures in the aerospace and automotive industries, ensuring reliable performance under demanding operational conditions.[14][20]
Caption: Workflow for manufacturing a BADCy-based composite component.
Conclusion
2,2-Bis(4-cyanatophenyl)propane is a cornerstone monomer for a class of elite thermosetting polymers. Its ability to form highly stable polycyanurate networks through polycyclotrimerization delivers an unparalleled combination of thermal stability, dielectric performance, and environmental resistance. While the processing of cyanate esters requires careful control, particularly regarding moisture and cure atmosphere, the exceptional properties of the final materials justify their use in applications where performance cannot be compromised. As technology continues to push the boundaries in aerospace, electronics, and other high-performance sectors, the demand for materials like BADCy-based resins will undoubtedly continue to grow.
References
-
Chemistry For Everyone. (2025, July 15). How Do Cyanate Ester Composites Compare To Epoxy Composites? [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Reconstruction of the Microstructure of Cyanate Ester Resin by Using Prepared Cyanate Ester Resin Nanoparticles and Analysis of the Curing Kinetics Using the Avrami Equation of Phase Change. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Characterization and process development of cyanate ester resin composites. Retrieved from [Link]
- Google Patents. (n.d.). EP2539391B1 - Thermoplastic-toughened cyanate ester resin composites with low heat release properties.
-
OSTI.GOV. (n.d.). CHARACTERIZATION AND PROCESS DEVELOPMENT OF CYANATE ESTER RESIN COMPOSITES. Retrieved from [Link]
-
ResearchGate. (n.d.). Polycyclotrimerisation of a difunctional cyanate. Retrieved from [Link]
-
ScienceDirect. (2025, August 6). Study on curing reaction of bisphenol a dicyanate ester and its epoxy modified systems. Retrieved from [Link]
-
KTH Royal Institute of Technology. (2020, March 26). Continuous microfluidic synthesis of cyanate monomers for high performance adhesives. Retrieved from [Link]
-
ADEKA. (2023, November 1). CLS system: Rapid curing systems with cyanate ester resins. Retrieved from [Link]
-
ProQuest. (n.d.). Spectroscopic investigation of cure reaction in a bisphenol-A dicyanate ester thermosetting resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyanate Ester Resins as Thermally Stable Adhesives for PEEK. Retrieved from [Link]
-
Unilong. (n.d.). 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0. Retrieved from [Link]
-
Semantic Scholar. (1977, March 31). The Synthesis of Polycyanates by the Polycyclotrimerisation of Aromatic and Organoelement Cyanate Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of heat-resistant polymer matrices via polycyclotrimerization of cyanate esters. Retrieved from [Link]
-
Unilong. (n.d.). 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0. Retrieved from [Link]
-
ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. (n.d.). Biscyanatophenylpropane. Retrieved from [Link]
-
Express Polymer Letters. (n.d.). Curing reaction of bisphenol-A based benzoxazine with cyanate ester resin and the properties of the cured thermosetting. Retrieved from [Link]
-
Journal of Materials Chemistry A. (n.d.). Additive manufacturing of high-performance polycyanurates via photo-induced catalytic poly-trimerization. Retrieved from [Link]
- Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
-
CORE. (n.d.). Bismaleimide and cyanate ester based sequential interpenetrating polymer networks for high temperature application. Retrieved from [Link]
-
Unilong. (n.d.). 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Buy 2,2-Bis-(4-cyanatophenyl)propane | 1156-51-0 [smolecule.com]
- 4. CAS 1156-51-0: Biscyanatophenylpropane | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 2,2-Bis(4-cyanatophenyl)propane | CymitQuimica [cymitquimica.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 1156-51-0 Bisphenol A cyanate ester AKSci J11059 [aksci.com]
- 13. 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]
- 14. ru.unilongindustry.com [ru.unilongindustry.com]
- 15. 2,2-Bis-(4-cyanatophenyl)propane | 1156-51-0 [chemicalbook.com]
- 16. The Synthesis of Polycyanates by the Polycyclotrimerisation of Aromatic and Organoelement Cyanate Esters | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 19. expresspolymlett.com [expresspolymlett.com]
- 20. dakenchem.com [dakenchem.com]
- 21. www-eng.lbl.gov [www-eng.lbl.gov]
- 22. Continuous microfluidic synthesis of cyanate monomers for high performance adhesives [morressier.com]
- 23. dakenchem.com [dakenchem.com]
- 24. EP2539391B1 - Thermoplastic-toughened cyanate ester resin composites with low heat release properties - Google Patents [patents.google.com]
